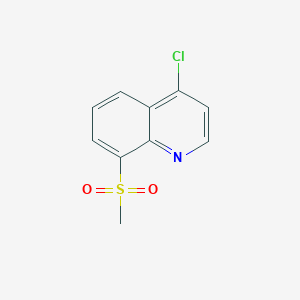
4-Chloro-8-(methylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-(methylsulfonyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow solid that is soluble in organic solvents. This compound has attracted significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. In
作用机制
The mechanism of action of 4-Chloro-8-(methylsulfonyl)quinoline is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. In addition, it can also disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-8-(methylsulfonyl)quinoline can have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, it can also reduce inflammation by inhibiting the production of certain inflammatory cytokines. In fungi and bacteria, it can disrupt the cell membrane, leading to cell death.
实验室实验的优点和局限性
One of the major advantages of using 4-Chloro-8-(methylsulfonyl)quinoline in lab experiments is its high potency and specificity. It can selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its toxicity. It can be harmful to human cells and can cause adverse effects if not handled properly.
未来方向
There are several future directions for the study of 4-Chloro-8-(methylsulfonyl)quinoline. One of the areas of research is the development of more potent and selective analogs of this compound. Another area of research is the study of its potential use in combination therapy for cancer and inflammation. Moreover, the use of 4-Chloro-8-(methylsulfonyl)quinoline in the development of organic electronic devices is an area of growing interest. Finally, the study of its potential use as a pesticide in agriculture is also an area of future research.
Conclusion:
In conclusion, 4-Chloro-8-(methylsulfonyl)quinoline is a promising compound that has potential applications in various fields such as medicine, agriculture, and material sciences. Its synthesis method is complex, and its mechanism of action is not fully understood. However, studies have shown that it can inhibit cancer cell growth, reduce inflammation, and have potential use as a pesticide. Its high potency and specificity make it a valuable tool for studying enzyme and protein functions. However, its toxicity is a limitation that needs to be addressed. The future directions for research on this compound include the development of more potent analogs, the study of combination therapy, and its potential use in the development of organic electronic devices and as a pesticide.
合成方法
The synthesis of 4-Chloro-8-(methylsulfonyl)quinoline is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pfitzinger reaction. In this method, 8-hydroxyquinoline is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-Chloro-8-(methylsulfonyl)quinoline.
科学研究应用
4-Chloro-8-(methylsulfonyl)quinoline has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In addition, it has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its potential use as a pesticide. Its ability to inhibit the growth of certain fungi and bacteria makes it a promising candidate for use in crop protection. In material sciences, 4-Chloro-8-(methylsulfonyl)quinoline has been studied for its potential use in the development of organic electronic devices.
属性
CAS 编号 |
114935-95-4 |
|---|---|
产品名称 |
4-Chloro-8-(methylsulfonyl)quinoline |
分子式 |
C10H8ClNO2S |
分子量 |
241.69 g/mol |
IUPAC 名称 |
4-chloro-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
InChI 键 |
JZNUYJAIJIXLJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
规范 SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
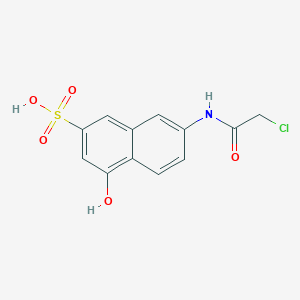

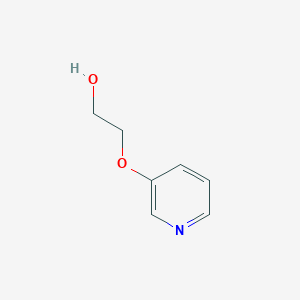
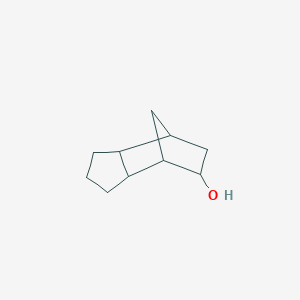
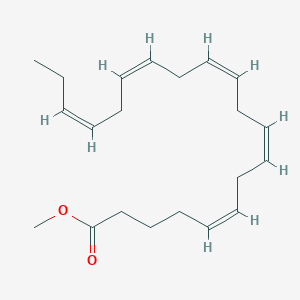
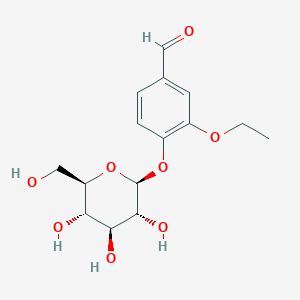
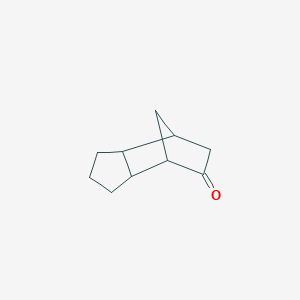



![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)